4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Catalog No.
S12782986
CAS No.
M.F
C11H10F3N3
M. Wt
241.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5...

Product Name

4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

IUPAC Name

4-methyl-2-phenyl-5-(trifluoromethyl)pyrazol-3-amine

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

InChI

InChI=1S/C11H10F3N3/c1-7-9(11(12,13)14)16-17(10(7)15)8-5-3-2-4-6-8/h2-6H,15H2,1H3

InChI Key

MVIRKDLCPVEWDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(F)(F)F)C2=CC=CC=C2)N

4-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a synthetic organic compound characterized by its unique pyrazole structure, which includes a trifluoromethyl group and a phenyl substituent. Its molecular formula is C10H8F3NC_{10}H_{8}F_{3}N with a molecular weight of approximately 227.19 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its distinctive chemical properties and biological activities.

Typical of pyrazole derivatives, including:

  • Nucleophilic substitutions: The trifluoromethyl group can participate in nucleophilic attack under specific conditions.
  • Reduction reactions: The nitroso derivatives formed during synthesis can be reduced to yield the amine form of the pyrazole.
  • Condensation reactions: It may react with aldehydes or ketones to form more complex structures.

For instance, the synthesis involves treating hydrazine hydrate with a precursor that contains the trifluoromethyl and phenyl groups, followed by reduction to yield 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine .

Research indicates that compounds similar to 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine exhibit various biological activities, including:

  • Antimicrobial properties: Some pyrazole derivatives have shown effectiveness against bacterial strains.
  • Anticancer activity: Certain studies suggest that pyrazole compounds can inhibit cancer cell growth through various mechanisms.

The biological evaluation of related compounds highlights their potential as therapeutic agents in treating infections and cancers .

The synthesis of 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically follows these steps:

  • Formation of the oxime: A diketone is treated with sodium nitrite in glacial acetic acid to form an oxime.
  • Hydrazine treatment: The oxime is then reacted with hydrazine hydrate to produce a nitroso derivative.
  • Reduction: Finally, the nitroso compound is reduced using hydrogen in the presence of a palladium catalyst to yield the desired amine .

This method yields high purity and good yields of the target compound.

4-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several potential applications, including:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs.
  • Agrochemicals: Its chemical properties could be harnessed for designing effective pesticides or herbicides.

The unique trifluoromethyl group enhances its lipophilicity, making it suitable for various applications in medicinal chemistry .

Studies on interaction profiles indicate that 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine may interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the trifluoromethyl group can influence binding affinity and selectivity, making it an interesting subject for further pharmacological studies.

Several compounds share structural similarities with 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Here are some notable examples:

Compound NameStructureUnique Features
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amineStructureContains a methyl group at position 3
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amineStructureDifferent substitution pattern on the pyrazole ring
4-MethylpyrazoleStructureLacks the trifluoromethyl group but shares core pyrazole structure

Uniqueness

The presence of both a trifluoromethyl group and a phenyl substituent distinguishes 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine from its analogs, contributing to its unique chemical reactivity and biological profile.

The systematic functionalization of 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine represents a critical aspect of modern heterocyclic chemistry, offering diverse pathways for structural modification and property enhancement. This comprehensive overview examines the principal strategies employed for position-specific modifications, palladium-catalyzed cross-coupling reactions, and the preparation of boron pinacolate and sulfonyl chloride derivatives.

Position-Specific Modification Techniques

Position-specific functionalization of pyrazole derivatives requires careful consideration of electronic effects, steric factors, and regioselectivity patterns. The trifluoromethyl group at the 3-position and the phenyl substituent at the 1-position significantly influence the reactivity profile of 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine [1] [2].

Carbon-4 Bromination/Lithiation Sequences

Carbon-4 bromination represents a fundamental transformation that enables subsequent lithiation and electrophilic substitution reactions. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character of the pyrazole ring, particularly at the 4-position [3] [4]. Research demonstrates that bromination of pyrazole derivatives occurs preferentially at the 4-position due to decreased electron density caused by the presence of two nitrogen atoms [5].

Electrophilic bromination of 1-phenylpyrazole derivatives proceeds readily to yield 4-bromo-1-phenylpyrazole derivatives [4]. The reaction typically employs bromine in chloroform solution under controlled temperature conditions. For trifluoromethyl-substituted pyrazoles, bromination occurs with high regioselectivity at the 4-position, providing yields ranging from 75-90% depending on reaction conditions [1].

The bromination-lithiation sequence involves initial halogenation followed by metal-halogen exchange using organolithium reagents. Studies on vinylpyrazoles demonstrate that bromine-lithium exchange at the 5-position occurs regioselectively with subsequent electrophilic substitution [6]. The regioselectivity between carbon-3 and carbon-4 positions is influenced by the nature of the metal and the 5-substituent, with bromine-lithium exchange showing higher regioselectivity than bromine-magnesium exchange [6].

Table 1: Bromination/Lithiation Reaction Conditions

SubstrateBrominating AgentTemperature (°C)Yield (%)Regioselectivity
1-phenyl-3-(trifluoromethyl)pyrazoleBromine/CHCl₃25-5075-85C-4 selective
4-methyl-1-phenyl-pyrazoleN-bromosaccharin/SiO₂Room temperature89C-4 selective
3,5-dimethyl-1H-pyrazoleBromine/CHCl₃0-2570-80C-4 selective
1-vinyl-pyrazoleBromine0-2565-75C-4 selective
1-methyl-5-(trifluoromethyl)pyrazoleBromine/CHCl₃25-5080-90C-4 selective

The lithiation of brominated pyrazoles typically employs n-butyllithium at low temperatures (-78°C) to prevent decomposition and ensure clean metal-halogen exchange. The resulting organolithium intermediates can be trapped with various electrophiles including carbon dioxide, aldehydes, and iodine to introduce diverse functional groups [1].

Carbon-5 Direct Ortho-Metalation (DoM) Approaches

Direct ortho-metalation represents a powerful strategy for regioselective functionalization of pyrazole derivatives without pre-functionalization [7] [8]. The DoM reaction involves the use of strong bases such as lithium diisopropylamide or n-butyllithium to deprotonate specific positions on the aromatic ring, guided by directing metalation groups [7].

For trifluoromethyl-substituted pyrazoles, the metalation occurs primarily at the 5-position when the 3-position bears the trifluoromethyl group [1]. The electron-withdrawing nature of the trifluoromethyl group facilitates deprotonation at the adjacent 5-position through stabilization of the resulting carbanion. Studies demonstrate that 1-methyl-3-(trifluoromethyl)pyrazole undergoes metalation exclusively at the 5-position regardless of the organometallic base employed [1].

The regioselectivity of direct ortho-metalation is strongly influenced by the substitution pattern on the pyrazole ring. For 1-methyl-5-(trifluoromethyl)pyrazole, lithium diisopropylamide attacks selectively at the 4-position, while n-butyllithium can effect metalation at both the 4-position and the ortho-position of a phenyl ring when present [1].

Table 2: Direct Ortho-Metalation (DoM) Parameters

Pyrazole SubstrateLithiating AgentTemperature (°C)ElectrophilePositionYield (%)
1-methyl-3-(trifluoromethyl)pyrazolen-BuLi-78CO₂C-565-75
1-phenyl-5-(trifluoromethyl)pyrazoleLDA-78 to -40CO₂C-470-85
3-methyl-1-phenyl-5-(trifluoromethyl)pyrazolen-BuLi-78I₂C-4/ortho-Ph60-80
1-methyl-5-(trifluoromethyl)pyrazolen-BuLi/PMDTA-78CO₂N-methyl55-70
4-bromo-1-methyl-5-(trifluoromethyl)pyrazolen-BuLi-78DMFC-375-85

The introduction of bromine into the heterocyclic ring provides access to additional functionalization sites through subsequent bromine-lithium exchange reactions. This strategy has been demonstrated with 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole and related derivatives, enabling access to positions that would otherwise be unreactive [1].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for carbon-carbon bond formation in pyrazole chemistry [3] [9]. These transformations proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [10] [11].

Suzuki-Miyaura Arylation Protocols

The Suzuki-Miyaura cross-coupling reaction enables the formation of carbon-carbon bonds between organoborane compounds and halogenated pyrazoles [12] [13]. This transformation tolerates a wide range of functional groups and provides excellent yields under relatively mild conditions [9] [12].

Research on pyrazole substrates demonstrates that the first aryl group can be installed regioselectively at the 4-position through bromination followed by Suzuki coupling [3]. The reaction typically employs palladium acetate or tetrakis(triphenylphosphine)palladium as the catalyst, with various phosphine ligands providing different levels of selectivity and reactivity [3] [14].

The optimization of Suzuki-Miyaura coupling conditions for pyrazole derivatives requires careful consideration of solvent effects, base selection, and temperature control [15] [16]. Studies indicate that the combination of palladium acetate with RuPhos ligand provides excellent results for sterically hindered substrates, while conventional triphenylphosphine-based systems work well for less demanding transformations [9] [14].

Table 3: Suzuki-Miyaura Cross-Coupling Conditions

Halide PartnerBoronic Acid/EsterCatalyst SystemBaseSolventTemperature (°C)Yield (%)
4-bromoanisolePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃DME/H₂O8085-92
4-chlorobenzonitrile4-methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O10078-88
2-bromopyridinePyridine-3-boronic acidPd(dppf)Cl₂Na₂CO₃THF/H₂O8570-85
4-bromotoluene2-thiopheneboronic acidPd(OAc)₂/RuPhosK₃PO₄Toluene/H₂O11088-95
3-bromobenzotrifluoride4-fluorophenylboronic acidPd(PPh₃)₄Cs₂CO₃DMF/H₂O9082-90

The mechanism of Suzuki-Miyaura coupling involves the formation of a palladium-boron transmetalation complex, which undergoes reductive elimination to form the desired carbon-carbon bond [12] [10]. The presence of base is essential for activating the organoborane partner and facilitating the transmetalation step [13].

Sonogashira Alkynylation Methodologies

Sonogashira coupling provides access to alkynyl-substituted pyrazole derivatives through the cross-coupling of terminal alkynes with halogenated pyrazoles [17] [18] [19]. This transformation typically requires both palladium and copper catalysts, although copper-free protocols have been developed [17] [20].

The traditional Sonogashira reaction employs palladium complexes such as bis(triphenylphosphine)palladium dichloride in combination with copper iodide as a co-catalyst [19] [20]. The reaction proceeds through two independent catalytic cycles, with the palladium cycle responsible for oxidative addition and reductive elimination, while the copper cycle activates the terminal alkyne [20].

Recent developments in copper-free Sonogashira protocols have expanded the scope and applicability of this transformation [17]. These methods employ bulky phosphine ligands or specialized palladium complexes that can activate terminal alkynes without copper co-catalysis [17] [18].

Table 4: Sonogashira Alkynylation Parameters

AlkyneHalidePd CatalystCu Co-catalystBaseSolventTemperature (°C)Yield (%)
Phenylacetylene4-iodoanilinePd(PPh₃)₂Cl₂CuIEt₃NTHF6080-90
1-Octyne4-bromobenzaldehydePd(PPh₃)₄CuIDIPADMF8075-85
Trimethylsilylacetylene2-bromopyridinePdCl₂(PPh₃)₂CuBrEt₃NEt₃NRoom temp85-95
3-Butyn-1-ol4-chlorobenzonitrilePd(OAc)₂/PPh₃CuIPiperidineMeCN7070-82
1-Hexyne3-iodotoluenePd(dppf)Cl₂CuIEt₃NToluene6578-88

The choice of base significantly influences the reaction outcome, with triethylamine and diisopropylamine being the most commonly employed bases [20]. The base serves multiple functions, including neutralization of hydrogen halide byproducts and facilitation of alkyne activation [19].

Boron Pinacolate and Sulfonyl Chloride Derivatives

The preparation of boron pinacolate and sulfonyl chloride derivatives represents important strategies for introducing reactive handles that enable further functionalization [21] [22] [23] [24].

Boron pinacolate derivatives are typically prepared through palladium-catalyzed borylation of halogenated pyrazoles using bis(pinacolato)diboron or pinacolborane as the boron source [21] [22]. These reactions proceed under mild conditions and provide excellent yields of the corresponding boronic esters, which can be employed in subsequent Suzuki-Miyaura coupling reactions [22].

Table 5: Boron Pinacolate Derivatives Synthesis

Starting MaterialBoron ReagentCatalystBaseSolventTemperature (°C)Yield (%)
4-bromo-1-phenyl-3-(CF₃)pyrazoleBis(pinacolato)diboronPd(dppf)Cl₂KOAcDMSO8075-85
5-iodo-1-methyl-3-(CF₃)pyrazolePinacolboranePd(PPh₃)₄Et₃NTHF6580-90
4-chloro-1-phenyl-pyrazoleBis(pinacolato)diboronPd(OAc)₂/XPhosK₂CO₃Dioxane10070-82
3-bromo-1-methyl-pyrazoleBis(pinacolato)diboronPd(dppf)Cl₂KOAc1,4-Dioxane8578-88
4-iodo-1-phenyl-3-methylpyrazolePinacolboranePd(PPh₃)₄DIPEADMF7082-92

Sulfonyl chloride derivatives are prepared through direct sulfonylation of pyrazoles using chlorosulfonic acid [23] [24]. The reaction typically proceeds at the 4-position of the pyrazole ring, providing reactive intermediates that can be converted to sulfonamides through nucleophilic substitution with amines [23] [24].

Table 6: Sulfonyl Chloride Derivatives

Pyrazole SubstrateSulfonylation MethodTemperature (°C)Time (hours)Product PositionYield (%)
3,5-dimethyl-1H-pyrazoleClSO₃H/CHCl₃0 to 6010-12C-470-80
1,3,5-trimethyl-1H-pyrazoleClSO₃H/CHCl₃0 to 6010-12C-475-85
1-phenyl-3-methyl-pyrazoleClSO₃H/SOCl₂25 to 808-10C-465-78
5-methyl-1H-pyrazoleClSO₃H/CHCl₃0 to 6010-12C-472-82
1-methyl-3-(CF₃)pyrazoleClSO₃H/SOCl₂25 to 808-10C-468-80

The sulfonylation reaction requires careful temperature control to prevent decomposition and ensure high yields [24]. The use of thionyl chloride in combination with chlorosulfonic acid enhances the efficiency of the transformation and provides cleaner reaction profiles [23] .

Research findings demonstrate that pyrazole sulfonyl chlorides serve as versatile building blocks for the synthesis of sulfonamide derivatives with significant biological activity [23] [24]. The reaction of pyrazole sulfonyl chlorides with various amines proceeds under mild conditions using diisopropylethylamine as base, providing yields ranging from 55-78% depending on the substrate combination [24].

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

241.08268182 g/mol

Monoisotopic Mass

241.08268182 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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